
5-Aminoisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoisoquinoline-3-carbonitrile is an organic compound belonging to the class of isoquinolines It is characterized by the presence of an amino group at the 5th position and a carbonitrile group at the 3rd position on the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method typically requires the use of ammonia or primary amines, which smoothly afford the desired product with good yields . Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach provides an efficient and straightforward route to synthesize 3-aminoisoquinolines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-Aminoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines or aldehydes.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amines, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
5-Aminoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Aminoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, which plays a crucial role in DNA repair processes . By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
5-Aminoisoquinoline: Similar in structure but lacks the carbonitrile group.
3-Aminoisoquinoline: Similar in structure but lacks the amino group at the 5th position.
Quinolin-8-amines: Isomerically related and valuable scaffolds in organic synthesis.
Uniqueness
5-Aminoisoquinoline-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the isoquinoline ring
属性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
5-aminoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-4-9-7(6-13-8)2-1-3-10(9)12/h1-4,6H,12H2 |
InChI 键 |
JGVJFFKCTMOFEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


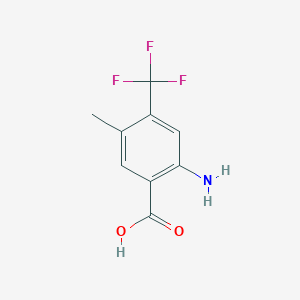
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
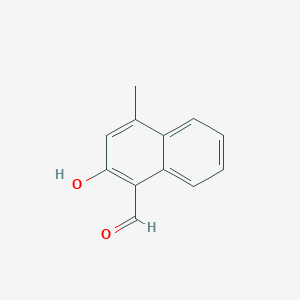
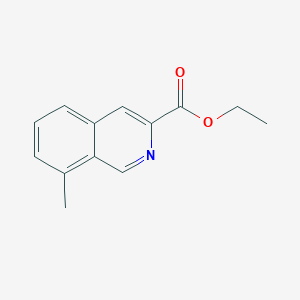
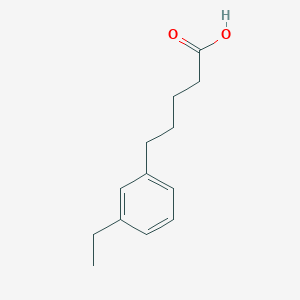
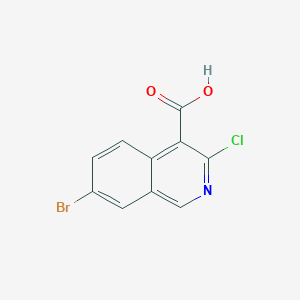
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
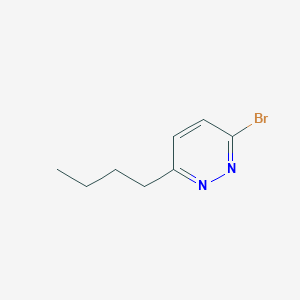
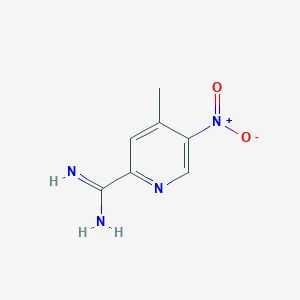
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)

